![molecular formula C15H14ClNO3 B12573830 Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate CAS No. 485396-33-6](/img/structure/B12573830.png)
Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group, a chlorinated hydroxyphenyl moiety, and a methylcarbamate group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate typically involves the reaction of 4-chloro-2-hydroxybenzyl alcohol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chloro-2-hydroxybenzaldehyde, while reduction may produce 4-chloro-2-hydroxybenzyl alcohol.
Applications De Recherche Scientifique
Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission.
Comparaison Avec Des Composés Similaires
Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate can be compared with other similar compounds, such as:
Carbaryl: Another carbamate insecticide with similar structural features but different biological activities.
Aldicarb: A carbamate pesticide known for its high toxicity and effectiveness against a wide range of pests.
Propoxur: A carbamate insecticide used in public health and veterinary applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other carbamates.
Propriétés
Numéro CAS |
485396-33-6 |
|---|---|
Formule moléculaire |
C15H14ClNO3 |
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
phenyl N-[(4-chloro-2-hydroxyphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H14ClNO3/c1-17(10-11-7-8-12(16)9-14(11)18)15(19)20-13-5-3-2-4-6-13/h2-9,18H,10H2,1H3 |
Clé InChI |
JAYGWOMQGJLJAG-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=C(C=C(C=C1)Cl)O)C(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane](/img/structure/B12573762.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12573763.png)
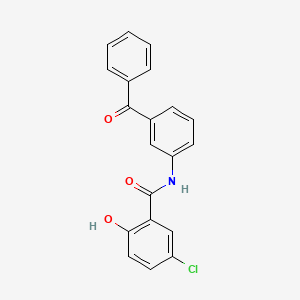
![Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester](/img/structure/B12573773.png)
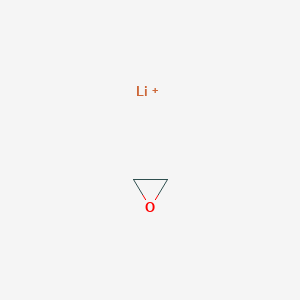
![3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B12573777.png)
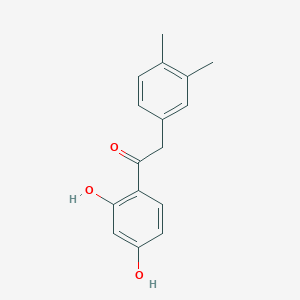

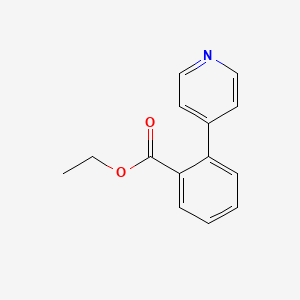
![N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide](/img/structure/B12573811.png)
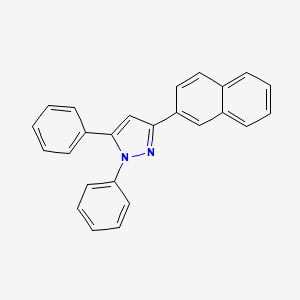
![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)
